N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide
CAS No.:
Cat. No.: VC14760298
Molecular Formula: C17H12N4OS
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N4OS |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C17H12N4OS/c22-17(15-4-2-8-23-15)19-12-5-6-13-14(9-12)21-16(20-13)11-3-1-7-18-10-11/h1-10H,(H,19,22)(H,20,21) |
| Standard InChI Key | SJIHNABMKCTHCO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Introduction
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a complex organic compound that incorporates multiple heterocyclic moieties, including pyridine and benzimidazole, linked to a thiophene structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Synthesis
The synthesis of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The synthesis typically starts with the preparation of the benzimidazole core, followed by the introduction of the pyridin-3-yl group and finally the thiophene-2-carboxamide moiety.
Synthesis Steps
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Preparation of Benzimidazole Core: This involves condensing appropriate precursors under controlled conditions.
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Introduction of Pyridin-3-yl Group: Typically achieved through a coupling reaction.
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Attachment of Thiophene-2-carboxamide Moiety: Involves a carboxamide formation step.
Mechanism of Action
The mechanism of action for this compound primarily involves interaction with specific biological targets. These interactions can be elucidated using techniques such as surface plasmon resonance or fluorescence spectroscopy to determine binding affinities and kinetics.
Biological Targets
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Enzyme Inhibition: Derivatives of benzimidazole have shown potential in inhibiting enzymes involved in inflammation and cancer progression.
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Cellular Interactions: The compound's ability to interact with various cellular components contributes to its therapeutic potential.
Potential Applications
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has potential applications in various fields, primarily in medicinal chemistry due to its biological activities. It is a candidate for developing drugs targeting inflammation and microbial infections.
Application Areas
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Medicinal Chemistry: Focuses on exploiting its antimicrobial and anti-inflammatory properties.
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Pharmaceutical Development: Could lead to novel therapeutic agents.
Research Findings
Research on this compound highlights its potential as a therapeutic agent due to its complex structure and biological activity. Studies have shown that benzimidazole derivatives exhibit significant biological activities, including enzyme inhibition and interaction with various molecular targets.
Key Research Outcomes
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Biological Activity: Exhibits antimicrobial and anti-inflammatory properties.
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Therapeutic Potential: Shows promise for developing drugs targeting specific biological pathways.
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